molecular formula C142H222N42O31 B098344 Norleusactide CAS No. 17692-62-5

Norleusactide

Cat. No. B098344
CAS RN: 17692-62-5
M. Wt: 3013.5 g/mol
InChI Key: CGPQJXLDFSQATH-GQLZCZGCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a chemical compound includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (color, form), odor, and other physical characteristics .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be determined using various spectroscopic methods and X-ray crystallography .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the conditions under which the reaction occurs, the products formed, and the rate of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity of the compound .

Scientific Research Applications

  • Plant Growth Retardants in Physiological Research : Plant growth retardants, including those from norbornanodiazetine structures (possibly related to Norleusactide), are increasingly used in physiological research. They offer insights into terpenoid metabolism regulation concerning phytohormones and sterols, affecting cell division, elongation, and senescence (Grossmann, 1990).

  • Inhibitor of Hepatocyte Growth Factor/c-Met System : The Angiotensin IV analog Norleual, structurally homologous to Norleusactide, inhibits the binding of hepatocyte growth factor (HGF) to its receptor c-Met. This inhibition impacts signaling, proliferation, migration, invasion in multiple cell types, and demonstrates antiangiogenic activity. It suggests the potential use of such analogs as therapeutic agents in disorders dependent on the HGF/c-Met system (Yamamoto et al., 2010).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound affects a living organism at the molecular level .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This involves predicting or discussing potential future research directions or applications of the compound .

properties

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C142H222N42O31/c1-10-11-34-93(168-130(206)106(76-186)177-128(204)101(172-118(194)90(147)75-185)67-83-46-50-87(187)51-47-83)121(197)169-98(54-55-112(191)192)125(201)175-104(70-86-72-155-77-162-86)129(205)173-102(66-82-31-13-12-14-32-82)127(203)167-97(41-26-61-157-141(151)152)124(200)174-103(69-85-71-159-91-35-16-15-33-89(85)91)119(195)160-73-111(190)164-99(39-20-24-59-146)137(213)182-63-28-44-108(182)132(208)180-114(79(4)5)134(210)161-74-110(189)163-92(36-17-21-56-143)120(196)165-94(37-18-22-57-144)122(198)166-96(40-25-60-156-140(149)150)123(199)171-100(42-27-62-158-142(153)154)138(214)183-64-29-45-109(183)133(209)181-116(81(8)9)135(211)170-95(38-19-23-58-145)126(202)179-115(80(6)7)136(212)176-105(68-84-48-52-88(188)53-49-84)139(215)184-65-30-43-107(184)131(207)178-113(78(2)3)117(148)193/h12-16,31-33,35,46-53,71-72,77-81,90,92-109,113-116,159,185-188H,10-11,17-30,34,36-45,54-70,73-76,143-147H2,1-9H3,(H2,148,193)(H,155,162)(H,160,195)(H,161,210)(H,163,189)(H,164,190)(H,165,196)(H,166,198)(H,167,203)(H,168,206)(H,169,197)(H,170,211)(H,171,199)(H,172,194)(H,173,205)(H,174,200)(H,175,201)(H,176,212)(H,177,204)(H,178,207)(H,179,202)(H,180,208)(H,181,209)(H,191,192)(H4,149,150,156)(H4,151,152,157)(H4,153,154,158)/t90-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,113-,114-,115-,116-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPQJXLDFSQATH-GQLZCZGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)NC(CCCCN)C(=O)N5CCCC5C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N6CCCC6C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)N8CCCC8C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC7=CC=C(C=C7)O)C(=O)N8CCC[C@H]8C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C142H222N42O31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170222
Record name Norleusactide [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3013.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17692-62-5
Record name Norleusactide [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017692625
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norleusactide [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.